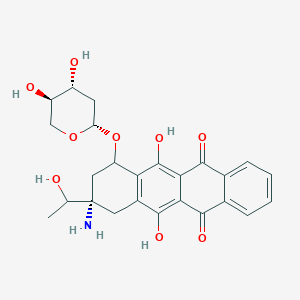
阿姆鲁比辛醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amrubicinol is a diastereoisomeric mixture resulting from the formal reduction of the acetyl group at position 9 of amrubicin to the corresponding 1-hydroxyethyl group . It is the active metabolite of amrubicin in lung cancer patients . It has a role as a topoisomerase II inhibitor, an antineoplastic agent, and an apoptosis inducer .
Synthesis Analysis
Amrubicinol is synthesized from amrubicin . A fully-automated analytical method for the measurement of Amrubicin and Amrubicinol concentrations in human plasma using LC-MS/MS has been developed .Molecular Structure Analysis
Amrubicinol has a molecular formula of C25H27NO9 . Its molecular weight is 485.5 g/mol . The IUPAC name is (7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione .科学研究应用
Oncology: Small Cell Lung Cancer (SCLC) Treatment
Amrubicinol, as an active metabolite of amrubicin, has shown promising results in the treatment of small cell lung cancer (SCLC). It functions as a topoisomerase II inhibitor, stabilizing DNA-topoisomerase II complexes and causing DNA damage that leads to cancer cell death . Studies have demonstrated its efficacy in both first-line and refractory settings, with a notable impact on improving patient outcomes .
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics and pharmacodynamics of amrubicinol is crucial for optimizing dosing regimens. Studies have characterized its metabolic profile, revealing that amrubicinol’s clearance rate is a significant determinant of its hematological toxicity, particularly neutropenia . This understanding aids in dose adjustments to minimize adverse effects while maintaining therapeutic efficacy.
Combination Chemotherapy
Amrubicinol is being investigated in combination with other chemotherapeutic agents like cisplatin. Clinical trials have explored this combination’s synergistic potential, aiming to enhance the overall response rate and survival outcomes in lung cancer patients previously treated with chemotherapy . The combination’s pharmacological interactions are a key research focus.
Non-Small Cell Lung Cancer (NSCLC)
Beyond SCLC, amrubicinol is also being studied for its therapeutic effects in non-small cell lung cancer (NSCLC). Research indicates that amrubicinol may offer a more potent antitumor effect and lower toxic effects on the heart, liver, and kidneys compared to other anthracyclines, which is significant given the cardiotoxicity associated with this drug class .
Clinical Trial Design and Methodology
Amrubicinol’s development involves rigorous clinical trial design to assess its safety and efficacy. Studies have focused on determining the maximum tolerated dose, dose-limiting toxicities, and safe doses for phase II testing. These trials are foundational for establishing amrubicinol’s role in cancer therapy and for regulatory approval processes .
Adverse Effects Management
Understanding and managing amrubicinol’s adverse effects are critical areas of research. While it shows almost no cardiotoxicity, common side effects include hematological toxicities like neutropenia and non-hematologic events such as anorexia, asthenia, and nausea . Research aims to develop strategies to mitigate these effects and improve patient quality of life during treatment.
作用机制
Target of Action
Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .
Mode of Action
Amrubicinol exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, Amrubicinol shows decreased DNA intercalation compared to Doxorubicin .
Biochemical Pathways
The primary biochemical pathway involved in Amrubicinol’s action is the DNA replication pathway. By inhibiting topoisomerase II, Amrubicinol interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .
Pharmacokinetics
Amrubicin is converted to Amrubicinol in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of Amrubicinol is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and Amrubicinol . The clearance of Amrubicinol is also identified as a major determinant of neutropenia .
Result of Action
The primary result of Amrubicinol’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .
Action Environment
The action, efficacy, and stability of Amrubicinol can be influenced by various environmental factors. For instance, the conversion of Amrubicin to Amrubicinol can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.
未来方向
属性
IUPAC Name |
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGDISMODBEAN-OAIQOSRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780387 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

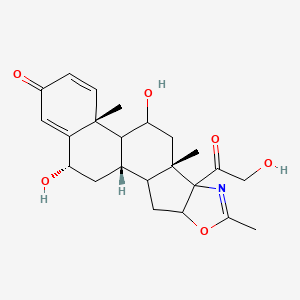

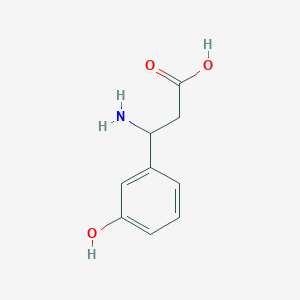
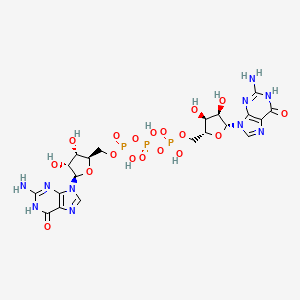
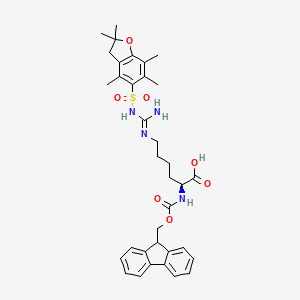
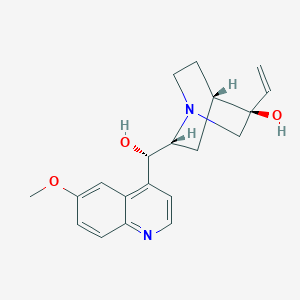

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
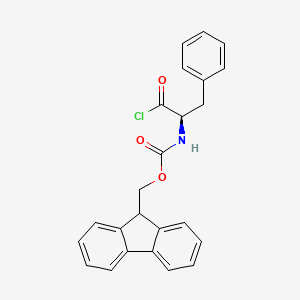
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)